molecular formula C12H17N3O2 B3033556 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine CAS No. 1052705-56-2

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine

Cat. No.: B3033556
CAS No.: 1052705-56-2
M. Wt: 235.28 g/mol
InChI Key: BIXRUXOJWCKEQY-UHFFFAOYSA-N
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Description

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine, also known as 4-DAPA, is an organic amine compound that has recently gained attention in the scientific community due to its potential applications in various fields. 4-DAPA is a relatively new compound and has been studied in depth to uncover its potential uses in scientific research.

Scientific Research Applications

Sorption and Removal of Contaminants

One study explored the synthesis of a Mannich base derivative using a cyclic secondary amine, including 1,4-dioxa-8-azaspiro[4.5]decane, for creating a calix[4]arene-based polymer. This polymer showed high efficiency in removing carcinogenic azo dyes from water, with removal rates of 95-99% under certain conditions, demonstrating its potential in water purification technologies (Akceylan, Bahadir, & Yılmaz, 2009).

Synthesis and Structure of Novel Compounds

Another study focused on the synthesis and structural analysis of a compound prepared from 1,4-dioxa-8-azaspiro[4.5]decane through the Mannich reaction. The resultant compound showed growth-regulating activity, indicating potential applications in agricultural sciences (Sharifkanov et al., 2001).

Pharmacological Evaluation

Research on the pharmacological properties of 1,4-dioxa-8-azaspiro[4.5]decanes, such as the synthesis and evaluation of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists, has been conducted. Although no central nervous system activity was found in the compounds tested, one displayed potent dopamine agonist activity in peripheral assays, suggesting potential for further pharmacological exploration (Brubaker & Colley, 1986).

Chemical Synthesis and Characterization

Another study presented a short synthesis route to 1-azaadamantan-4-one and its isomers, utilizing 1,4-dioxaspiro[4.5]decan-8-yl-methylamine. This research contributes to the methodology in organic synthesis, potentially aiding the development of new chemical entities (Becker & Flynn, 1992).

Safety and Hazards

1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-10-9-14-4-1-11(10)15-5-2-12(3-6-15)16-7-8-17-12/h1,4,9H,2-3,5-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXRUXOJWCKEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=C(C=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401217466
Record name 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052705-56-2
Record name 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052705-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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